2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFDPLGHSYYFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding α-amino nitrile.
Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid with five structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
3-Amino-3-(4-fluorophenyl)propionic acid (ASA2349)
- Structure: Amino group at position 3, fluorine at position 4 of the phenyl ring.
- Properties : Molecular weight 183.18 g/mol, melting point 224–228°C (decomposition) .
- Key Differences: The amino group’s position (3 vs. 2) and fluorine substitution (4-fluorophenyl vs. 2-fluoro-5-methylphenyl) likely alter solubility and biological target interactions.
BMAA (2-Amino-3-(methylamino)-propanoic acid)
- Structure: Methylamino group instead of a substituted phenyl ring.
- Brain concentrations reach ~30 µg/g after chronic dosing (100 mg/kg/day) .
(S)-2-Amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5c)
- Structure : Thiazole-linked phenyl group with a 4-chlorophenyl substituent.
- Activity: Potent antimycobacterial activity against M. tuberculosis H37Ra and M.
- Key Differences : The thiazole moiety enhances antimicrobial activity but introduces steric bulk, likely reducing BBB permeability compared to the simpler fluorophenyl group in the target compound.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
- Structure : Methoxy and methyl substituents on the phenyl ring.
- Properties : Molecular weight 270.32 g/mol, used as an intermediate in tolterodine synthesis .
- Key Differences : Methoxy groups increase hydrophilicity, while fluorine in the target compound may enhance metabolic stability.
2-Amino-3-(thiophen-2-yl)propanoic acid
- Structure : Thiophene ring instead of fluorophenyl.
- Application : Used in biocatalytic studies for ammonia elimination, demonstrating compatibility with enzymatic transformations .
- Key Differences : Thiophene’s electron-rich structure may confer distinct reactivity compared to fluorine’s electron-withdrawing effects.
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : Fluorine at position 2 and methyl at position 5 on the phenyl ring may optimize lipophilicity and metabolic stability compared to analogs with methoxy or thiazole groups .
- Antimicrobial Potential: Thiazole-containing analogs (e.g., 5c) demonstrate that aromatic substituents with electron-withdrawing groups (e.g., Cl, F) enhance antimycobacterial activity .
- Neuropharmacology : BMAA’s low BBB permeability suggests fluorinated phenyl analogs may require structural modifications (e.g., reduced polarity) for CNS targeting .
Biological Activity
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is an amino acid derivative notable for its unique fluorinated structure, which enhances its biological activity and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry, neurobiology, and pharmacology, due to its possible roles in enzyme inhibition and modulation of neurotransmission pathways.
The molecular formula of this compound is , with a molar mass of approximately 197.21 g/mol. The presence of the fluorine atom in its structure significantly influences its chemical reactivity and biological interactions, making it a valuable subject for research.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The fluorine atom and the amino group are critical for binding to these targets, which may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities, thereby affecting metabolic pathways.
- Modulation of Receptor Signaling : It may influence neurotransmitter systems by modulating receptor activities, particularly in the central nervous system.
Biological Activity Studies
Research has focused on various aspects of the biological activity of this compound:
Enzyme Interaction Studies
Studies have indicated that this compound can bind to several enzymes, which may alter their conformation and function. For example, it has been shown to affect neurotransmission pathways relevant to neurological disorders.
| Enzyme | Effect | Reference |
|---|---|---|
| Glutamate Decarboxylase | Inhibition observed | |
| Dipeptidyl Peptidase IV | Modulation of activity |
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. In vitro studies suggest that it may enhance neurotransmitter release or modulate synaptic plasticity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function, suggesting protective effects against neurotoxicity.
- Antitumor Activity : Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was effective in inhibiting the proliferation of human breast cancer cells in vitro.
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is typically employed. Begin with a Friedel-Crafts alkylation of 2-fluoro-5-methylbenzene derivatives to introduce the propanoic acid backbone. Catalytic asymmetric synthesis (e.g., using chiral palladium catalysts) can enhance enantiomeric excess . Purification via reverse-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity. Reaction optimization should include kinetic studies under varying temperatures (e.g., 25–80°C) and pH conditions (4–7) to assess thermodynamic stability .
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve stereochemistry, supplemented by NMR (¹H/¹³C) for functional group verification. Gas-phase ion clustering experiments (e.g., CID mass spectrometry) provide thermodynamic data, such as ΔrH° values for sodium adducts (e.g., ~201 kJ/mol for analogous phenylpropanoic acids) . Differential scanning calorimetry (DSC) determines melting points (mp 85–89°C for structurally similar compounds) and phase transitions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification, including respiratory protection (N95 masks) and glove compatibility (nitrile). Store at 2–8°C in amber vials to prevent photodegradation. Emergency procedures should address potential iodine release (if handling diiodo analogs) and neutralize spills with 5% sodium bicarbonate .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what analytical methods validate chiral purity?
- Methodological Answer : Employ biocatalysts like immobilized phenylalanine ammonia-lyase (PAL) for enantioselective amination. Batch-mode reactions at room temperature with SwCNTNH2-PAL show >90% stereoselectivity in analogous systems . Validate chiral purity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy. Compare retention times with USP reference standards .
Q. What computational strategies predict the compound’s enzyme-binding affinity and metabolic stability?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology models of target enzymes (e.g., aminotransferases). Parameterize force fields using DFT calculations (B3LYP/6-31G*) for optimized geometries. ADMET predictions (SwissADME) assess metabolic stability, focusing on CYP450 interactions and logP values (~1.2 for phenylpropanoic acid derivatives) .
Q. How can contradictory data on bioactivity or synthesis yields be resolved across studies?
- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., fixed IC50 protocols for enzyme inhibition). Replicate conflicting syntheses with controlled variables (solvent purity, catalyst batch). Statistical tools (ANOVA) identify outliers, while isotopic labeling (e.g., ¹⁸O) traces reaction pathways to confirm intermediates .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer : Optimize pH (5.5–6.5) to stabilize the zwitterionic form, reducing nucleophilic attack on the chiral center. Use low-temperature crystallization (<10°C) and avoid protic solvents in later stages. Continuous-flow reactors minimize residence time at high temperatures, suppressing racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
